molecular formula C19H18N2O2 B2468016 4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898426-24-9

4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No. B2468016
CAS RN: 898426-24-9
M. Wt: 306.365
InChI Key: SAHMUKDGTANAPD-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common moiety in pharmaceutical drugs and is known for its bioactivity . The molecule also contains a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group, which is a type of polycyclic aromatic hydrocarbon. These types of structures are often found in alkaloids and other bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a complex arrangement of rings, including a benzene ring (from the benzamide group) and a pyrroloquinoline structure. The exact 3D conformation would depend on the specific arrangement and bonding of these rings .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The amide group in benzamide is typically quite stable but can participate in certain reactions under specific conditions . The pyrroloquinoline portion of the molecule may also have its own reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and stability could be influenced by the presence and arrangement of functional groups .

Scientific Research Applications

Antibacterial Activity

A notable application of similar compounds is in the development of antibacterial agents. For instance, novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized and shown to exhibit in vitro antibacterial activity against several bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. These compounds were designed based on a molecular hybridization approach and demonstrated effective minimum inhibitory concentrations (MICs), suggesting their potential as antibacterial agents (Largani et al., 2017).

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of related heterocyclic compounds have been extensively studied, illustrating the versatility and potential applications of these molecules in various domains. For example, the synthesis of 3-(pyrrolyl)quinoxalinones through recyclization of pyrrolo[2,1-a][1,4]oxazinetriones underlines the adaptability of these compounds in chemical reactions (Tretyakov & Maslivets, 2020).

Diuretic Properties and Polymorphism

Furthermore, certain 1H-pyrrolo[3,2,1-ij]quinoline derivatives have been identified to possess strong diuretic properties, making them candidates for hypertension treatment. Research into the polymorphic modifications of these compounds provides insights into their structural characteristics and potential medicinal applications (Shishkina et al., 2018).

Material Science Applications

The synthesis of soluble and thermally stable polyimides incorporating quinoline derivatives showcases the application of such compounds in material science. These polyimides exhibit excellent solubility and thermal stability, suggesting their utility in the creation of advanced materials (Ghaemy & Bazzar, 2011).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and safe laboratory practices .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals and other areas. Future research could involve exploring the synthesis, reactivity, and biological activity of this compound and related structures .

properties

IUPAC Name

4-methyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-4-6-13(7-5-12)19(23)20-16-9-14-3-2-8-21-17(22)11-15(10-16)18(14)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHMUKDGTANAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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